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molecular formula C17H15ClN4O B041004 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine CAS No. 28910-89-6

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B041004
M. Wt: 326.8 g/mol
InChI Key: RIYMFZCORTVORQ-UHFFFAOYSA-N
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Patent
US04116956

Procedure details

A suspension of 3.3 parts of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine prepared in Example 25 in 20 parts by volume of pyridine is refluxed, whereby the crystals are gradually dissolved. After 2 hours the solvent is evaporated under reduced pressure. The residue is recrystallized from a mixture of acetone and n-hexane to yield 8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine as colorless needles melting at 224° C to 225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]1[CH2:12][N:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:8]=2[N:7]=1)(=O)[CH3:2]>N1C=CC=CC=1>[Cl:23][C:20]1[CH:21]=[CH:22][C:8]2[N:7]3[C:1]([CH3:2])=[N:4][N:5]=[C:6]3[CH2:12][N:11]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NNC1=NC2=C(C(=NC1)C1=CC=CC=C1)C=C(C=C2)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
DISSOLUTION
Type
DISSOLUTION
Details
whereby the crystals are gradually dissolved
CUSTOM
Type
CUSTOM
Details
After 2 hours the solvent is evaporated under reduced pressure
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of acetone and n-hexane

Outcomes

Product
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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